molecular formula C14H12ClN3O3 B11950779 1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea

1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea

Katalognummer: B11950779
Molekulargewicht: 305.71 g/mol
InChI-Schlüssel: AAPUCYYVEYWHIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a methyl-nitrophenyl group attached to the urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea typically involves the reaction of 4-chloroaniline with 2-methyl-4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-chloroaniline+2-methyl-4-nitrophenyl isocyanateThis compound\text{4-chloroaniline} + \text{2-methyl-4-nitrophenyl isocyanate} \rightarrow \text{this compound} 4-chloroaniline+2-methyl-4-nitrophenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for yield and purity, and may include steps such as purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Chlorophenyl)-3-phenylurea: Similar structure but lacks the nitro and methyl groups.

    1-(4-Chlorophenyl)-3-(4-nitrophenyl)urea: Similar structure but lacks the methyl group.

    1-(4-Chlorophenyl)-3-(2-methylphenyl)urea: Similar structure but lacks the nitro group.

Uniqueness

1-(4-Chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C14H12ClN3O3

Molekulargewicht

305.71 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea

InChI

InChI=1S/C14H12ClN3O3/c1-9-8-12(18(20)21)6-7-13(9)17-14(19)16-11-4-2-10(15)3-5-11/h2-8H,1H3,(H2,16,17,19)

InChI-Schlüssel

AAPUCYYVEYWHIH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.